molecular formula C11H8N4O4 B149447 4-Azidobenzoyloxysuccinimide CAS No. 53053-08-0

4-Azidobenzoyloxysuccinimide

Cat. No. B149447
CAS RN: 53053-08-0
M. Wt: 260.21 g/mol
InChI Key: LWAVGNJLLQSNNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azide and azobenzene derivatives can be complex and often requires multiple steps. For instance, ethyl 4-azidobenzoylaminoacetimidate was synthesized from 4-aminobenzoic acid in a four-step process . Similarly, a benzoxazine derivative containing azobenzene was synthesized through a reaction involving 4-aminobenzoic acid, phenol, sodium nitrite, and NaOH . These methods indicate that the synthesis of azide-containing compounds like 4-azidobenzoyloxysuccinimide would likely involve multi-step reactions, starting from simple aromatic amines.

Molecular Structure Analysis

The molecular structure of azide and azobenzene compounds is confirmed using various spectroscopic techniques. Infrared (IR), hydrogen-1 nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) spectroscopy were used to confirm the structures of synthesized azo compounds . These techniques would similarly be applicable to confirm the structure of 4-azidobenzoyloxysuccinimide.

Chemical Reactions Analysis

Azide and azobenzene compounds participate in various chemical reactions. For example, azo compounds can undergo reductive cleavage by bacterial azoreductase enzymes . Ethyl 4-azidobenzoylaminoacetimidate was used for RNA-protein cross-linking within ribosomal subunits, demonstrating the reactivity of azides under photoactivation . These findings suggest that 4-azidobenzoyloxysuccinimide could also be involved in similar chemical reactions, particularly those requiring photoactivation or enzymatic reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of azide and azobenzene compounds are influenced by their functional groups. The presence of azobenzene chromophores in poly(N-isopropylacrylamide) (PNIPAM) aqueous solutions resulted in temperature and light-responsive behavior, with changes in the lower critical solution temperature (LCST) upon UV irradiation . The azobenzene and carboxylic acid units in a new benzoxazine monomer catalyzed the ring-opening polymerization reaction, indicating that these functional groups can affect the reactivity and thermal properties of the compounds . These insights can be extrapolated to predict that 4-azidobenzoyloxysuccinimide would have unique physical and chemical properties that could be exploited in various applications, such as in smart materials or as a reagent in bioconjugation reactions.

Scientific Research Applications

Photoaffinity Labeling in Biological Studies

4-Azidobenzoyloxysuccinimide has been utilized in photoaffinity labeling, a technique important in biological research. For instance, it was employed in the synthesis of photoreactive insulin derivatives for labeling insulin receptor proteins in liver plasma membrane preparations. This application is significant for understanding receptor-ligand interactions and identifying receptor proteins (Yip, Yeung, & Moule, 1980).

Enhancing Understanding of Enzymatic Functions

Another application lies in its use for identifying the binding sites of enzymes. For instance, 4-Azidobenzoyloxysuccinimide derivatives were used to study the phenol binding site of UDP-glucuronosyltransferases, which has implications for understanding the enzyme's function and interaction with various substrates (Xiong et al., 2006).

Applications in Cancer Research

In cancer research, derivatives of 4-Azidobenzoyloxysuccinimide have been explored for their potential in designing new anticancer drugs. For example, its analogues were synthesized and demonstrated antiproliferative properties in human cancer cell lines, suggesting its utility in the development of novel cancer therapies (Magedov et al., 2007).

Development of New Reagents

4-Azidobenzoyloxysuccinimide is also used in the synthesis of new reagents for specific chemical transformations. An example includes its role in synthesizing novel reagents for Z- to E-alkene isomerization, which is a valuable reaction in organic synthesis (Baag, Kar, & Argade, 2003).

Enhancing Drug Development

Its role extends to the synthesis of potential drug candidates. In a study, it was used in the synthesis of mutual azo prodrugs for inflammatory bowel diseases, contributing to the development of new therapeutic agents (Jilani, Shomaf, & Alzoubi, 2013).

RNA-Protein Cross-Linking

In the field of molecular biology, derivatives of 4-Azidobenzoyloxysuccinimide were used for RNA-protein cross-linking within bacterial ribosomal subunits, aiding in the understanding of RNA-protein interactions (Millon et al., 1980).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAVGNJLLQSNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201094
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobenzoyloxysuccinimide

CAS RN

53053-08-0
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53053-08-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINIMIDYL 4-AZIDOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Sugawara, T Matsuda - Journal of biomedical materials …, 1995 - Wiley Online Library
… (Gly-Gly-Gly-Arg-Gly-Asp Ser-Pro), into which the cell adhesive tripeptidyl sequence Arg-Gly-Asp (RGD) was incorporated, was derivatized with 4-azidobenzoyloxysuccinimide at its N-…
Number of citations: 114 onlinelibrary.wiley.com
TH Lee, SW Kim, Y Ito, TI Son - Journal of Industrial and Engineering …, 2019 - Elsevier
… Preparation of N-4-azidobenzoyloxysuccinimide … N-4-azidobenzoyloxysuccinimide (ABS) was synthesized following a previously reported procedure (Scheme 2) [38]. In brief, N-…
Number of citations: 6 www.sciencedirect.com
T Sugawara, T Matsuda - … Research: An Official Journal of The …, 1996 - Wiley Online Library
… To a tetrahydrofuran (THF) solution (100 mL) of 4azidobenzoyloxysuccinimide (0.52 g, 2.1 … 4-azidobenzamide was carried out by condensation of 4-azidobenzoyloxysuccinimide or 4- …
Number of citations: 41 onlinelibrary.wiley.com
T Matsuda, T Sugawara - Journal of Biomedical Materials …, 1995 - Wiley Online Library
… l7 Gelatin was also derivatized with 4-azidobenzoyloxysuccinimide to prepare an artificial extracellular matrix.18 Cell-adhesive tripeptide (Arg-Gly-Asp) was photochemically fixed on …
Number of citations: 143 onlinelibrary.wiley.com
HJ Salacinski, G Hamilton… - Journal of Biomedical …, 2003 - Wiley Online Library
… Sugawara and Matsuda derivatized arginine–glycine–aspartate (RGD) with 4-azidobenzoyloxysuccinimide and then produced a covalent linkage to the surface photochemically with …
Number of citations: 46 onlinelibrary.wiley.com
P Yang, W Yang - Chemical reviews, 2013 - ACS Publications
Physical and chemical surface or interface properties play key roles in high-tech fields such as biotechnology, 1 electronics, 2 and photonics 3 by virtue of the various kinds of physical …
Number of citations: 111 pubs.acs.org
M Ghanavi, A Khoshandam, S Aslzad, M Fathi… - Journal of Drug Delivery …, 2023 - Elsevier
… Poly(ethylene glycol) (PEG), 4-azidobenzoic acid, and 4-azidobenzoyloxysuccinimide are among the molecules used in the chemical modification of CS [31]. To synthesize in situ …
Number of citations: 3 www.sciencedirect.com
MA Ruegsegger - 2001 - search.proquest.com
… Another approach to peptide modification involved immobilization of 4azidobenzoyloxysuccinimide-GGGRGDSP to poly(vinyl alcohol) via a photochemical process (Figure 2.3f) [235]. …
Number of citations: 2 search.proquest.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.